molecular formula C13H18O2S B14337182 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- CAS No. 97600-68-5

1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-

Cat. No.: B14337182
CAS No.: 97600-68-5
M. Wt: 238.35 g/mol
InChI Key: SHYZPKUKFADYRJ-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This specific compound features a phenylthio group attached to a propyl chain, which is further connected to the dioxolane ring. The presence of the phenylthio group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolanes can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . For the specific synthesis of 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-, the following steps can be employed:

    Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

97600-68-5

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

2-methyl-2-(3-phenylsulfanylpropyl)-1,3-dioxolane

InChI

InChI=1S/C13H18O2S/c1-13(14-9-10-15-13)8-5-11-16-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3

InChI Key

SHYZPKUKFADYRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCSC2=CC=CC=C2

Origin of Product

United States

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